2,6-difluoro-3-methanesulfonylbenzoic acid
Overview
Description
2,6-difluoro-3-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzoic acid core. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-3-methanesulfonylbenzoic acid typically involves the following steps:
Starting Material: The process begins with 2,6-difluorobenzoic acid.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-3-methanesulfonylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-difluoro-3-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. These functional groups can influence the compound’s ability to participate in various chemical reactions and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Contains a phenylthio group instead of a methylsulfonyl group, leading to different reactivity and applications.
Uniqueness
2,6-difluoro-3-methanesulfonylbenzoic acid is unique due to the presence of both fluorine atoms and a methylsulfonyl group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,6-difluoro-3-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4S/c1-15(13,14)5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGWQDLOGJHGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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